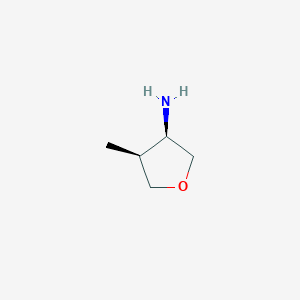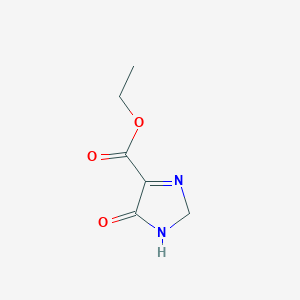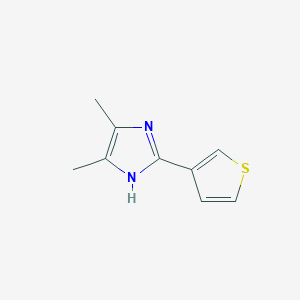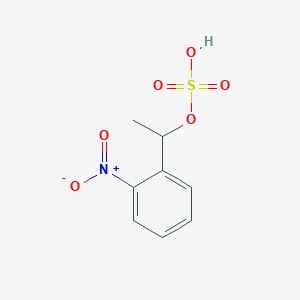
1-(2-Nitrophenyl)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)ethyl hydrogen sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in photolysis experiments due to its ability to release protons and sulfate ions upon exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)ethyl hydrogen sulfate can be synthesized through the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)ethyl hydrogen sulfate primarily undergoes photolysis, where it releases a proton and a sulfate ion upon exposure to UV light . This reaction is significant in time-resolved infrared spectroscopy and other analytical techniques.
Common Reagents and Conditions
The photolysis of this compound typically requires UV light in the range of 350-355 nm . The reaction conditions are carefully controlled to ensure efficient proton release and minimal side reactions.
Major Products Formed
The major products formed from the photolysis of this compound are protons and sulfate ions . These products are crucial in various analytical and experimental applications, particularly in studies involving pH changes and proton transfer.
Scientific Research Applications
1-(2-Nitrophenyl)ethyl hydrogen sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)ethyl hydrogen sulfate involves the release of protons and sulfate ions upon exposure to UV light. The released protons can induce rapid acidification, which is useful in various experimental setups .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)ethyl sulfate: Similar in structure but differs in the presence of a sulfate group instead of a hydrogen sulfate group.
2-Nitrophenylethyl acetate: Another photolabile compound used in similar applications but with different photolysis products.
Uniqueness
1-(2-Nitrophenyl)ethyl hydrogen sulfate is unique due to its ability to release both protons and sulfate ions upon photolysis, making it highly valuable in studies involving rapid pH changes and proton transfer .
Properties
Molecular Formula |
C8H9NO6S |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11/h2-6H,1H3,(H,12,13,14) |
InChI Key |
CZYUMQYCQYJCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


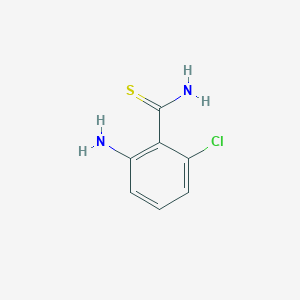
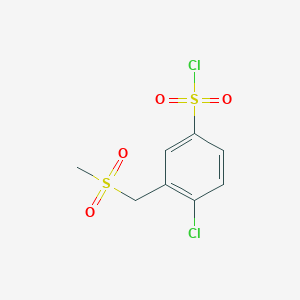


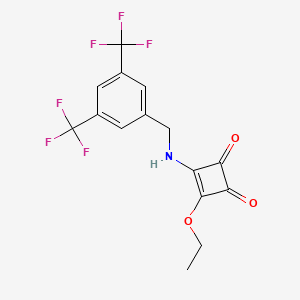

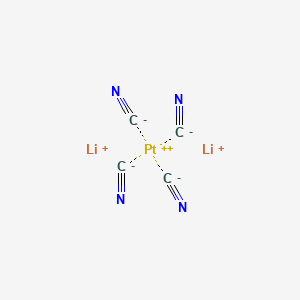
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
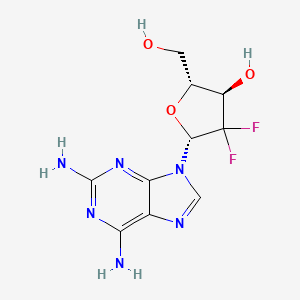
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
